molecular formula C16H14F3NOS B2421871 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 755015-57-7

2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2421871
CAS No.: 755015-57-7
M. Wt: 325.35
InChI Key: GEBVTSWQBUIMSQ-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C16H14F3NOS It is known for its unique structural features, which include a sulfanyl group attached to a methylphenyl ring and a trifluoromethyl group attached to a phenyl ring

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NOS/c1-11-2-8-14(9-3-11)22-10-15(21)20-13-6-4-12(5-7-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBVTSWQBUIMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-methylthiophenol with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then reacted with acetic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the trifluoromethyl group under specific conditions.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-trifluoromethylated products.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfanyl and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide derivatives with different substituents on the phenyl rings.

Uniqueness

This compound is unique due to the presence of both a sulfanyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry .

Biological Activity

2-[(4-Methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, also known by its CAS number 755015-57-7, is a compound characterized by a unique chemical structure that includes a sulfonyl group and a trifluoromethyl group. These functional groups contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of the compound is C16H14F3NOSC_{16}H_{14}F_3NOS, with a molecular weight of approximately 351.35 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl and trifluoromethyl groups increase binding affinity, allowing for modulation of enzymatic activity and receptor signaling pathways. This mechanism can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For instance, similar compounds have demonstrated selective inhibition against specific cancer cell lines, particularly those related to acute myeloid leukemia (AML). In studies, these compounds have shown GI50 values ranging from 30-80 nM against FLT3-ITD-positive AML cells, indicating potent antiproliferative effects .

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit various enzymes. For example, it has been studied for its inhibitory effects on proteolytic enzymes such as elastase. Preliminary biochemical assays indicated that it could reduce elastase activity significantly, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Antiproliferative Activity

A study investigating the antiproliferative effects of similar compounds highlighted the importance of the trifluoromethyl group in enhancing selectivity against cancer cells. The compound was able to induce apoptosis and arrest the cell cycle in the G0/G1 phase in treated cells .

Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, molecular docking simulations revealed that this compound exhibited favorable interactions with key residues in the active site of elastase. This suggests that structural modifications could lead to even more potent inhibitors .

Data Tables

Property Value
Molecular FormulaC16H14F3NOS
Molecular Weight351.35 g/mol
CAS Number755015-57-7
Binding Affinity (IC50)30-80 nM against FLT3
Enzyme Inhibition (IC50)60.4 ± 1.98 µM for elastase

Q & A

Q. What are the recommended synthetic routes for 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, and how can purity be optimized?

Methodological Answer:

  • Synthesis Strategy: A common approach involves coupling a sulfanyl-acetic acid derivative with a 4-(trifluoromethyl)aniline precursor via amide bond formation. For example, thioether linkages can be introduced using nucleophilic substitution (e.g., replacing a halogen with a 4-methylthiophenolate ion) .
  • Purity Optimization: Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or methanol is typical. Purity verification requires HPLC (C18 column, UV detection at 254 nm) and NMR (to confirm absence of unreacted starting materials) .

Q. How can structural characterization of this compound be systematically performed?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: ¹H and ¹³C NMR to confirm the sulfanyl group (δ ~2.5 ppm for SCH3 protons) and trifluoromethyl signals (δ ~120-125 ppm in ¹³C) .
    • FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~650 cm⁻¹ (C-S stretch) .
  • X-ray Crystallography: Single-crystal XRD resolves bond angles and confirms stereochemistry, critical for validating synthetic accuracy. Crystallization conditions (e.g., slow evaporation from DMSO/water) must be optimized to obtain high-quality crystals .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Testing: Follow CLSI guidelines using broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess baseline toxicity. IC₅₀ values below 50 µM warrant further investigation .

Advanced Research Questions

Q. How can reaction mechanisms for sulfanyl group incorporation be elucidated?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via LC-MS to identify intermediates. For example, track the disappearance of a bromoacetamide precursor and the emergence of the sulfanyl product .
  • Computational Modeling: DFT calculations (e.g., Gaussian09) can model transition states and activation energies for nucleophilic substitution steps, providing mechanistic insights .

Q. How should contradictory data in biological activity be resolved?

Methodological Answer:

  • Data Triangulation: Replicate assays under controlled conditions (e.g., pH, temperature) and cross-validate with orthogonal methods. For instance, discrepancies in antimicrobial activity may arise from solvent effects (DMSO vs. aqueous buffers); use isothermal titration calorimetry (ITC) to assess binding thermodynamics .
  • Metabolite Analysis: LC-HRMS can identify degradation products or metabolites that may interfere with activity .

Q. What strategies are recommended for environmental fate studies of this compound?

Methodological Answer:

  • Degradation Pathways: Simulate environmental conditions (e.g., UV exposure, microbial activity) and analyze breakdown products via GC-MS. Hydrolysis studies at varying pH levels (pH 3–9) can predict stability in aquatic systems .
  • Ecotoxicology: Use Daphnia magna or Danio rerio (zebrafish) models to assess acute/chronic toxicity. Follow OECD guidelines for standardized testing .

Q. How can crystallographic data inform polymorphism or co-crystal design?

Methodological Answer:

  • Polymorphism Screening: Use solvent-drop grinding with 20 solvents to identify polymorphs. Compare XRD patterns with CSD (Cambridge Structural Database) entries to detect novel forms .
  • Co-crystallization: Screen with GRAS (Generally Recognized As Safe) co-formers (e.g., succinic acid) to enhance solubility. Differential scanning calorimetry (DSC) confirms co-crystal formation via distinct melting endotherms .

Methodological Best Practices

Q. Designing a Robust Experimental Workflow for Structure-Activity Relationship (SAR) Studies

  • Step 1: Synthesize analogs with systematic substitutions (e.g., replacing CF₃ with Cl or CH3).
  • Step 2: Characterize analogs via NMR, HRMS, and XRD to ensure structural fidelity .
  • Step 3: Test biological activity in parallel assays (e.g., enzyme inhibition, cell viability).
  • Step 4: Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with activity .

Q. Addressing Synthetic Yield Variability

  • Root Cause Analysis: Investigate moisture sensitivity of intermediates (e.g., via Karl Fischer titration) or catalyst deactivation (e.g., Pd/C in coupling reactions).
  • Process Optimization: Use design of experiments (DoE) to optimize parameters (temperature, stoichiometry). For example, a 3² factorial design can identify optimal conditions for amide coupling .

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